5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one
Description
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-(2-aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H18N2O2/c11-6-5-9-7-12(10(13)14-9)8-3-1-2-4-8/h8-9H,1-7,11H2 |
InChI Key |
KRCUPJJDOLIWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC(OC2=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with 2-aminoethanol in the presence of a suitable catalyst to form the oxazolidinone ring. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Solvent: Polar solvents like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxazolidinone ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced oxazolidinone derivatives.
Substitution: Formation of substituted oxazolidinone derivatives.
Scientific Research Applications
5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Oxazolidinone Derivatives
Biological Activity
5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a cyclopentyl group and an aminoethyl substituent, which are pivotal for its biological interactions. The oxazolidinone ring structure contributes significantly to its pharmacological properties. Its molecular formula is C_{12}H_{19}N_{3}O, with a molecular weight of 225.30 g/mol.
Research indicates that 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one exhibits promising antimicrobial and antifungal properties. The proposed mechanisms include:
- Enzyme Inhibition : The oxazolidinone ring can form hydrogen bonds with active sites of enzymes, modulating their activity.
- Receptor Interaction : The aminoethyl group may interact with various biological molecules, influencing their functionality.
Antimicrobial Activity
The compound has been tested against a range of bacterial strains. Notably, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | Comments |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 - 25 | Comparable to standard antibiotics like nitrofurantoin |
| Escherichia coli | 50 | Moderate activity observed |
| Candida albicans | 20 | Effective in inhibiting fungal growth |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Ochal et al. (2019) evaluated various oxazolidinone derivatives, including 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one. The results indicated that this compound had an MIC comparable to linezolid against resistant strains of bacteria . -
Fungal Inhibition :
Another study focused on the antifungal properties of the compound against Candida species, showing that it could inhibit growth effectively at concentrations as low as 20 µg/mL.
Comparative Analysis with Similar Compounds
The unique structural features of 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one set it apart from other oxazolidinones. Below is a comparison table with related compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one | Cyclopropyl group | Different reactivity profile |
| 5-(Aminomethyl)-4-morpholinyl-1,3-oxazolidin-2-one | Morpholine ring | Potentially different antimicrobial spectrum |
| 5-(Aminomethyl)-2-furancarboxylic acid | Furancarboxylic group | Notable for anti-inflammatory properties |
Future Directions in Research
Further investigations are warranted to explore the full spectrum of biological activities exhibited by 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one. Key areas for future research include:
- Mechanistic Studies : Elucidating the specific pathways through which the compound exerts its antimicrobial effects.
- Derivatives Development : Synthesizing derivatives to enhance efficacy and reduce potential side effects.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in human populations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
